![molecular formula C10H10N2S B13407256 [4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
[4-(1,3-Thiazol-4-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,3-Thiazol-4-yl)phenyl]methanamine: is a chemical compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors to form the thiazole ring, followed by a coupling reaction with a phenyl derivative
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(1,3-Thiazol-4-yl)phenyl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can introduce a wide range of functional groups onto the phenyl or thiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(1,3-Thiazol-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Wirkmechanismus
The mechanism of action of [4-(1,3-Thiazol-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine: This compound features a methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity.
1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride: This compound contains a triazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness: The uniqueness of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in its specific combination of a thiazole ring, phenyl group, and methanamine group. This structure provides a versatile platform for chemical modifications and the exploration of various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10N2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
[4-(1,3-thiazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5,11H2 |
InChI-Schlüssel |
JFFMPDCZWRWQGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


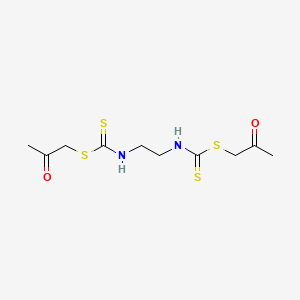
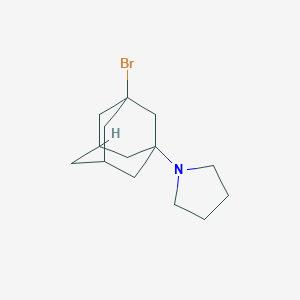
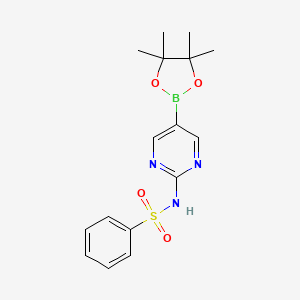



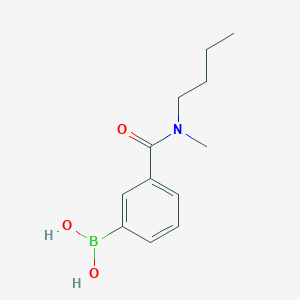
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
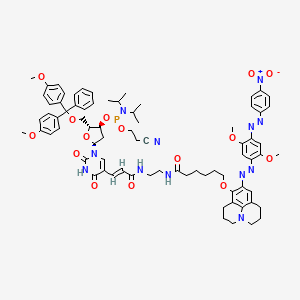

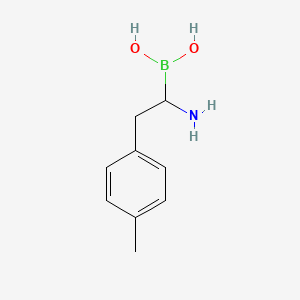

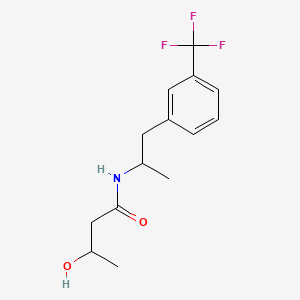
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
